molecular formula C25H22N4O4 B4594361 N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methyl-2-nitrophenoxy)methyl]benzamide

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methyl-2-nitrophenoxy)methyl]benzamide

Cat. No.: B4594361
M. Wt: 442.5 g/mol
InChI Key: CDPPHPUWNMKWOG-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methyl-2-nitrophenoxy)methyl]benzamide is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.16410520 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Synthesis and Biological Evaluation : Derivatives of pyrazole have been synthesized and evaluated for their potential as antitumor agents. For instance, benzothiazole derivatives, closely related in structure to the compound , have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as potent antitumor agents. This demonstrates the compound's relevance in cancer research, particularly in the synthesis of biologically active derivatives with enhanced stability and tumor growth inhibitory effects (Yoshida et al., 2005).

Antimicrobial and Antineoplastic Activities

New Derivatives Synthesis : Research has also focused on the synthesis of new derivatives of pyrazole for antimicrobial and antineoplastic activities. For example, 4-diazopyrazole derivatives have been prepared and tested for their activity against a range of pathogens and tumor cell lines. These studies contribute to the understanding of the compound's potential in developing new antimicrobial and antineoplastic therapies (Daidone et al., 1998).

Antitubercular Activity

Development of N-Amide Derivatives : The synthesis of N-amide derivatives of pyrazole has been explored for their antitubercular activities. These compounds, through meticulous design and synthesis, have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis, a major global health issue (Nayak et al., 2016).

Anti-Influenza Virus Activity

Synthesis of Benzamide-Based Derivatives : The development of novel benzamide-based derivatives with significant activity against the H5N1 influenza virus showcases the application of such compounds in viral research. These findings support the ongoing search for effective antiviral agents, particularly against strains of the influenza virus posing pandemic threats (Hebishy et al., 2020).

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-3-[(4-methyl-2-nitrophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-18-10-11-23(22(14-18)29(31)32)33-17-20-8-5-9-21(15-20)25(30)26-24-12-13-28(27-24)16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPPHPUWNMKWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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